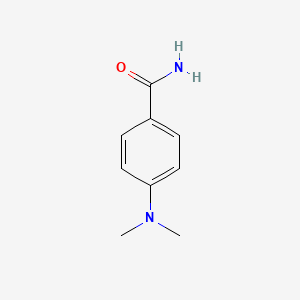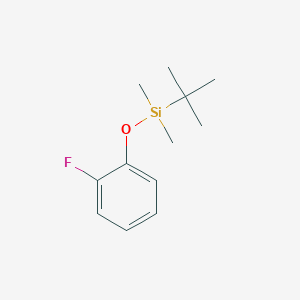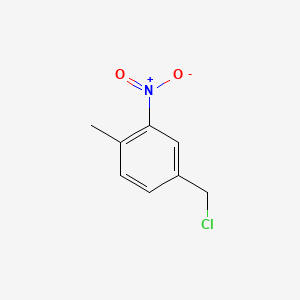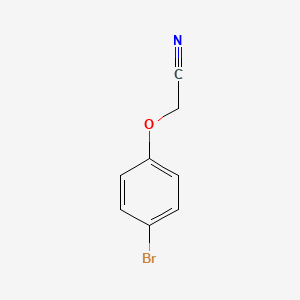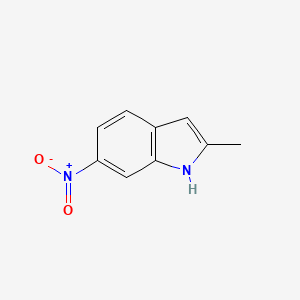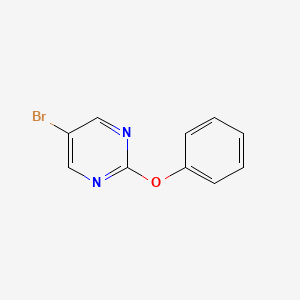
5-Bromo-2-phenoxypyrimidine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 5-Bromo-2-phenoxypyrimidine and related derivatives often involves palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, which are efficient for forming carbon-carbon bonds between various aromatic halides and boronic acids or their esters. For instance, the selective synthesis of novel 5-Bromopyrimidine derivatives has been achieved using Pd(PPh3)4 as a catalyst under specific conditions, demonstrating the compound's accessibility for further chemical transformations (Jin Wusong, 2011).
Molecular Structure Analysis
The molecular structure of 5-Bromo-2-phenoxypyrimidine and its derivatives has been explored through various analytical techniques, including X-ray crystallography. These studies reveal the compound's conformation, bond lengths, and angles, providing insights into its reactivity and interaction with other molecules. For instance, regioselective reactions and crystal structure analyses have shown how substitutions at different positions on the pyrimidine ring influence the overall structure and properties of the compound (A. Doulah et al., 2014).
Chemical Reactions and Properties
5-Bromo-2-phenoxypyrimidine participates in various chemical reactions, including nucleophilic substitution and coupling reactions, which allow for the introduction of different functional groups or the construction of more complex molecules. Its bromine atom makes it a versatile intermediate for further functionalization. For example, microwave-assisted palladium-catalyzed C-C coupling versus nucleophilic aromatic substitution has been utilized for the modification of 5-Bromopyrimidine, showcasing its versatility in organic synthesis (E. Verbitskiy et al., 2013).
Applications De Recherche Scientifique
Synthesis and Preparation
- Efficient Syntheses for Molecular Rods : 5-Bromo-2-phenoxypyrimidine is used in efficient syntheses of 5-brominated 2,2'-bipyridines and 2,2'-bipyrimidines, which are useful in preparing metal-complexing molecular rods. This involves Stille coupling and bromination techniques (Schwab et al., 2002).
Chemical Properties and Reactions
- Transformation into Hydroxypyrimidines : A mild synthetic procedure transforms 5-bromopyrimidines into 5-hydroxypyrimidines. This method is applicable to compounds containing functional groups incompatible with other reagents for this conversion (Medina et al., 2006).
- Microwave-assisted Palladium-catalyzed Reactions : 5-Bromopyrimidine reacts with various thiophene analogues through palladium-catalyzed aryl–aryl C–C coupling and nucleophilic aromatic substitution of hydrogen (SNH) under optimized conditions, leading to substituted pyrimidines (Verbitskiy et al., 2013).
Photophysical and Electronic Properties
- Studying Cobalt(II) and Manganese(II) Complexes : 5-Bromo-2-phenoxypyrimidine analogues are used to study the reactivity and photophysical properties of Co(II) and Mn(II) complexes. Theoretical calculations like TDDFT help understand these properties (Prasad et al., 2017).
- Electrochemical Properties in Corrosion Inhibition : Schiff bases containing 5-bromo-2-phenoxypyrimidine show potential as inhibitors for carbon steel corrosion in acidic chloride-containing mediums. Their electrochemical properties are analyzed for efficiency and mechanism (El-Lateef et al., 2015).
Applications in Organic Electronics
- Synthesis of Dithienoquinazolines : Novel synthetic routes involving 5-bromopyrimidine lead to the creation of dithienoquinazolines, with potential applications in organic electronics. Their redox and optical properties are investigated for such applications (Verbitskiy et al., 2014).
Computational Modeling in Drug Discovery
- Computational Studies for Anti-diabetic Agents : 5-Bromo-2-phenoxypyrimidine derivatives are studied computationally as potential anti-diabetic agents against the TGR5 receptor. This includes QSAR modeling and molecular docking studies (Adeniji et al., 2020).
Safety And Hazards
Propriétés
IUPAC Name |
5-bromo-2-phenoxypyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O/c11-8-6-12-10(13-7-8)14-9-4-2-1-3-5-9/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFECRMYYOMVREH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NC=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60349083 | |
| Record name | 5-bromo-2-phenoxypyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60349083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-phenoxypyrimidine | |
CAS RN |
257280-25-4 | |
| Record name | 5-bromo-2-phenoxypyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60349083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



